2-(4-Ethoxy-benzyl)-piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

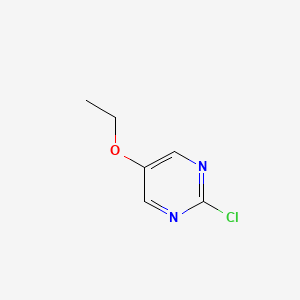

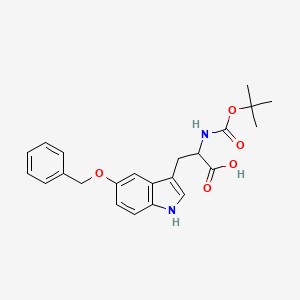

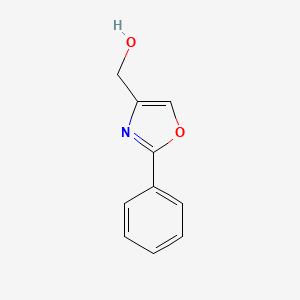

“2-(4-Ethoxy-benzyl)-piperidine hydrochloride” likely refers to a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The “2-(4-Ethoxy-benzyl)” part suggests that there is a benzyl group (a benzene ring attached to a CH2 group) with an ethoxy group (CH3CH2O-) at the 4-position of the benzene ring, attached to the 2-position of the piperidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-substituted piperidine with a 4-ethoxybenzyl halide, possibly through a nucleophilic substitution reaction . The exact conditions would depend on the specific reactants and the desired isomer of the product .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzene ring, and an ethoxy group. The piperidine ring is a six-membered ring with one nitrogen atom, and it is known to readily form salts with acids, such as hydrochloric acid .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzyl position is often reactive towards both electrophilic and nucleophilic reagents . The ethoxy group could potentially be cleaved to yield ethanol and a phenol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing piperidine rings are basic due to the lone pair of electrons on the nitrogen atom . The presence of the benzene ring and the ethoxy group could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

One significant application of piperidine derivatives, which includes compounds similar to 2-(4-Ethoxy-benzyl)-piperidine hydrochloride, is their role in anti-acetylcholinesterase (anti-AChE) activity. Studies have shown that certain piperidine derivatives can be potent inhibitors of acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. This property is critical for potential therapeutic applications in conditions like Alzheimer's disease and other forms of dementia. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and found that certain compounds substantially inhibited AChE, with one specific derivative demonstrating 18,000 times greater affinity for AChE than for butyrylcholinesterase (BuChE) (Sugimoto et al., 1990).

Sigma Receptor Ligand Activity

Piperidine derivatives have been investigated for their activity as sigma receptor ligands. These receptors are implicated in various neurological and psychiatric disorders. A study by Tacke et al. (2003) synthesized sila-analogues of piperidine derivatives and evaluated their affinities for various central nervous system receptors, including sigma receptors. The study provides insights into the structural aspects that influence receptor affinity and selectivity (Tacke et al., 2003).

Antimicrobial Properties

Piperidine derivatives have also been explored for their antimicrobial properties. For example, a study by Ovonramwen et al. (2019) synthesized a piperidine derivative and screened it for microbial activities, finding moderate activity against various bacteria and fungi. This suggests the potential for these compounds in developing new antimicrobial agents (Ovonramwen et al., 2019).

Analgesic and Antiparkinsonian Activities

Piperidine derivatives have also been investigated for their potential analgesic and antiparkinsonian activities. A study by Amr et al. (2008) synthesized a series of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine and evaluated their pharmacological activities, finding that many compounds exhibited good analgesic and antiparkinsonian activities comparable to standard drugs (Amr et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-ethoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-16-14-8-6-12(7-9-14)11-13-5-3-4-10-15-13;/h6-9,13,15H,2-5,10-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGQPTFYAPJFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2CCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588846 |

Source

|

| Record name | 2-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172745-81-1 |

Source

|

| Record name | 2-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[de,qr]naphthacene-9,14-dione](/img/structure/B1368950.png)

![2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1368974.png)